p-Tolyl sulfoxide
Overview
Description
p-Tolyl sulfoxide:
Mechanism of Action
Target of Action
p-Tolyl sulfoxide is a type of sulfoxide, a class of organic compounds that have been found to have important biological properties Sulfoxides in general are known to interact with various enzymes and proteins in the body, influencing their function .
Mode of Action
The mode of action of this compound involves its interaction with these targets. As a sulfoxide, it has a sulfur atom bonded to an oxygen atom, and this functional group can participate in various chemical reactions . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
For instance, they can act as chiral auxiliaries in numerous asymmetric reactions . They can also be intermediates in chiral drug synthesis .
Pharmacokinetics
The properties of sulfoxides in general suggest that they would have good bioavailability due to their ability to participate in various chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its chemical properties, it could potentially influence the function of various enzymes and proteins, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect its chemical properties and hence its interactions with its targets .
Biochemical Analysis
Biochemical Properties
p-Tolyl sulfoxide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . For instance, it has been found to undergo rapid photoracemization in the presence of a photosensitizer . This property makes this compound a valuable tool in the study of biochemical reactions involving chiral sulfoxides .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular mechanism of action of this compound is complex and depends on the specific biochemical context in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enantioselective Oxidation of Sulfides: One common method for preparing p-Tolyl sulfoxide involves the enantioselective oxidation of p-Tolyl sulfide.
Catalytic Asymmetric Oxidation: Another method involves the use of vanadyl acetylacetonate as a catalyst in the presence of hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar catalytic systems. The choice of catalyst and reaction conditions is optimized to maximize yield and enantioselectivity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, vanadyl acetylacetonate, titanium (IV) isopropoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: p-Tolyl sulfone.
Reduction: p-Tolyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Tolyl sulfoxide is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. It is also employed as a ligand in coordination chemistry and as a reagent in various organic transformations .
Biology and Medicine: In biological research, this compound is used to study the stereoselective interactions of chiral molecules with biological targets.
Industry: this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to form self-assembled monolayers on gold surfaces makes it valuable in nanotechnology and materials science .
Comparison with Similar Compounds
Methyl p-Tolyl sulfoxide: Similar structure but with a methyl group instead of a p-tolyl group.
Diphenyl sulfoxide: Contains two phenyl groups instead of p-tolyl groups.
Methyl phenyl sulfoxide: Contains one phenyl and one methyl group.
Uniqueness: this compound is unique due to the presence of two p-tolyl groups, which provide steric and electronic effects that influence its reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfinylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWNJEJCQHNDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170296 | |
Record name | Benzene, 1,1'-sulfinylbis(4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | p-Tolyl sulfoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21605 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1774-35-2 | |
Record name | 1,1′-Sulfinylbis[4-methylbenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluene, 1,1'-sulfinylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolyl sulfoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-sulfinylbis(4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(p-tolyl)sulphoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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